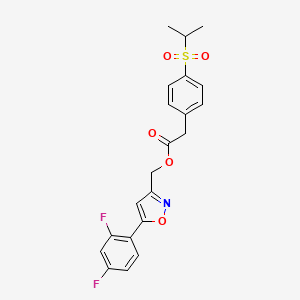
(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The isoxazole ring is substituted with a 2,4-difluorophenyl group and a methyl group that is further substituted with a 2-(4-(isopropylsulfonyl)phenyl)acetate group. Isoxazole rings are found in various natural products and drugs and are known to have diverse biological activities .
Synthesis Analysis
The synthesis of isoxazole derivatives generally involves the reaction of nitrile oxides with alkynes or alkenes. The nitrile oxides can be generated from hydroxylamine and a suitable aldehyde or ketone. The exact synthetic route for this compound would depend on the availability of starting materials and the desired route of synthesis .Scientific Research Applications
Fluorination Techniques in Chemistry
Research into fluorination techniques, such as the study by Stephens and Blake (2004), demonstrates the significance of fluorination in enhancing the properties of compounds like isoxazoles. They explored C-4 fluorination of 3,5-diarylisoxazoles using Selectfluor® and noted unique trifluorination as a side reaction under certain conditions, indicating the complexity and potential of such processes in modifying isoxazole compounds (Stephens & Blake, 2004).
Aldose Reductase Inhibitors and Antioxidant Activity
Alexiou and Demopoulos (2010) investigated the replacement of a carboxylic acid functionality with a difluorophenolic group in aldose reductase inhibitors. They found that introducing a 4-bromo-2-fluorobenzyl group into a phenylsulfonamidodifluorophenol structure resulted in a compound with submicromolar inhibitory profile, highlighting the role of fluorination in medicinal chemistry (Alexiou & Demopoulos, 2010).
Synthesis and Structural Analysis
The synthesis and characterization of various compounds, such as those by Tamm, Lügger, and Hahn (1996), reveal the broad applicability of isoxazole derivatives in chemical research. Their work on isocyanide and ylidene complexes of boron offers insight into the complex chemistry of isoxazoles and their derivatives (Tamm, Lügger, & Hahn, 1996).
Organometallic Applications
Research on organometallic compounds, such as the study by Lin et al. (2016), involving the synthesis of bis-tridentate iridium(III) phosphors, shows the potential of using fluorinated isoxazole compounds in advanced material science, particularly in the field of OLEDs (Lin et al., 2016).
Experimental and Theoretical Studies
Gültekin et al. (2020) conducted experimental and theoretical studies on methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate, providing insights into the molecular and chemical properties of such compounds. Their work emphasizes the importance of both experimental and computational approaches in understanding the characteristics of isoxazole derivatives (Gültekin et al., 2020).
Herbicidal Applications
The study by Hwang et al. (2005) on a difluorobenzyl isoxazoline derivative highlights its potential use as a rice herbicide, demonstrating the agricultural applications of such compounds (Hwang et al., 2005).
properties
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-propan-2-ylsulfonylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2NO5S/c1-13(2)30(26,27)17-6-3-14(4-7-17)9-21(25)28-12-16-11-20(29-24-16)18-8-5-15(22)10-19(18)23/h3-8,10-11,13H,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULDQGURCSCZDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

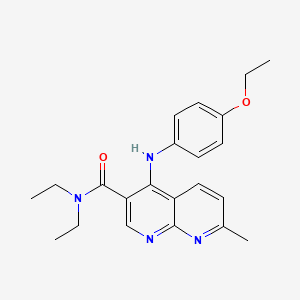

![N-(3-chloro-4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B2648163.png)
![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2648164.png)
![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2648167.png)

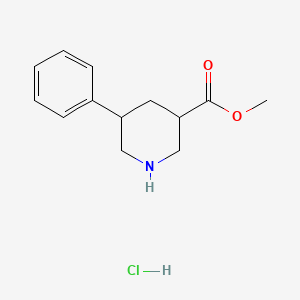

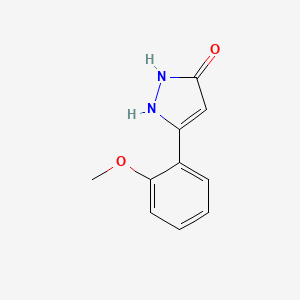
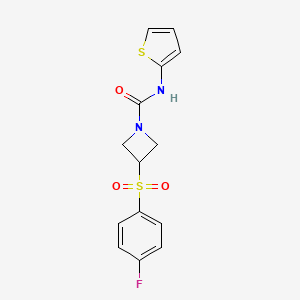

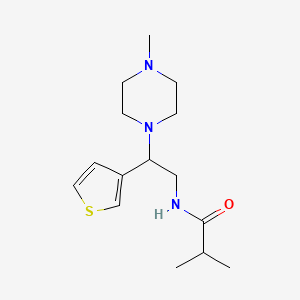
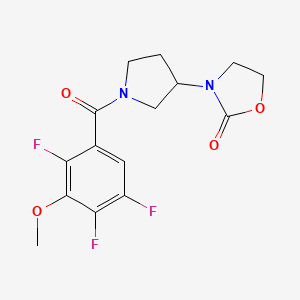
![5-bromo-2-chloro-N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2648181.png)